molecular formula C16H25ClN4OS B5435599 2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride

2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride

Cat. No. B5435599
M. Wt: 356.9 g/mol
InChI Key: JTDJMKGKSWTUPG-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine rings can interact with biological targets through hydrogen bonding and π-π stacking .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an amide group, and a phenyl ring. These functional groups could potentially allow for various interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the piperazine ring. The amide could potentially undergo hydrolysis under acidic or basic conditions, while the piperazine ring could potentially be alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially make the compound basic, while the amide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a piperazine ring are known to interact with G protein-coupled receptors, but without more information, it’s hard to predict the specific mechanism of action .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS.ClH/c1-12(2)15(21)18-16(22)17-13-4-6-14(7-5-13)20-10-8-19(3)9-11-20;/h4-7,12H,8-11H2,1-3H3,(H2,17,18,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJMKGKSWTUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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